Methyl 2-[3-(tert-butylsulfamoyl)-2,6-dimethoxyphenoxy]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[3-(tert-butylsulfamoyl)-2,6-dimethoxyphenoxy]acetate is an organic compound with the molecular formula C15H23NO7S It is known for its unique chemical structure, which includes a tert-butylsulfamoyl group and two methoxy groups attached to a phenoxyacetate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[3-(tert-butylsulfamoyl)-2,6-dimethoxyphenoxy]acetate typically involves the reaction of 3-(tert-butylsulfamoyl)-2,6-dimethoxyphenol with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester linkage.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[3-(tert-butylsulfamoyl)-2,6-dimethoxyphenoxy]acetate undergoes various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Methyl 2-[3-(tert-butylsulfamoyl)-2,6-dimethoxyphenoxy]acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-[3-(tert-butylsulfamoyl)-2,6-dimethoxyphenoxy]acetate involves its interaction with specific molecular targets and pathways. The tert-butylsulfamoyl group can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The methoxy groups may also play a role in the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[3-(tert-butylsulfamoyl)-2,6-dimethoxyphenoxy]propanoate: Similar structure but with a propanoate group instead of an acetate group.
Methyl 2-[3-(tert-butylsulfamoyl)-2,6-dimethoxyphenoxy]butanoate: Similar structure but with a butanoate group instead of an acetate group.
Uniqueness
Methyl 2-[3-(tert-butylsulfamoyl)-2,6-dimethoxyphenoxy]acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both tert-butylsulfamoyl and methoxy groups makes it a versatile compound for various applications.
Properties
Molecular Formula |
C15H23NO7S |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
methyl 2-[3-(tert-butylsulfamoyl)-2,6-dimethoxyphenoxy]acetate |
InChI |
InChI=1S/C15H23NO7S/c1-15(2,3)16-24(18,19)11-8-7-10(20-4)13(14(11)22-6)23-9-12(17)21-5/h7-8,16H,9H2,1-6H3 |
InChI Key |
HMIGXIFAHWAPRK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=C(C(=C(C=C1)OC)OCC(=O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.